Benzo[d]isothiazol-4-amine
Description
Significance of Heterocyclic Compounds in Contemporary Chemical Sciences
Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the chemical sciences. openaccessjournals.comijpsr.com Their structural diversity and the presence of heteroatoms like nitrogen, oxygen, and sulfur impart unique physicochemical properties and reactivity. openaccessjournals.com This makes them essential building blocks in numerous scientific and industrial fields. openaccessjournals.com In fact, over half of all known organic compounds are heterocyclic. wikipedia.org
The significance of these compounds is particularly pronounced in medicinal chemistry, where they form the structural core of a vast number of pharmaceutical agents. openmedicinalchemistryjournal.comzenodo.org Approximately 59% of FDA-approved drugs in the United States contain nitrogen heterocycles. wikipedia.org This prevalence is due to their ability to mimic natural products and endogenous metabolites, allowing them to interact with biological targets such as enzymes and receptors. openmedicinalchemistryjournal.com The structural versatility of heterocyclic scaffolds enables chemists to fine-tune properties like solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing the efficacy and pharmacokinetic profiles of drug candidates. nih.gov Beyond pharmaceuticals, heterocyclic compounds are integral to the development of agrochemicals, polymers, dyes, and advanced materials. ijpsr.comopenmedicinalchemistryjournal.com
Among the vast array of heterocyclic systems, those containing both nitrogen and sulfur atoms have garnered considerable interest from researchers. openmedicinalchemistryjournal.comnih.gov This class of compounds exhibits a broad spectrum of biological activities and unique physicochemical properties, making them valuable scaffolds in drug discovery and materials science. nih.govmdpi.com The presence of both nitrogen and sulfur atoms can lead to compounds with enhanced biological efficacy and novel electronic properties. nih.govresearchgate.net
Overview of Benzo[d]isothiazole Scaffolds in Advanced Organic and Medicinal Chemistry Research
The benzo[d]isothiazole scaffold, a bicyclic system where a benzene (B151609) ring is fused to an isothiazole (B42339) ring, is a prominent member of the nitrogen-sulfur containing heterocyclic family. thieme-connect.de This structural motif is found in a variety of compounds with significant biological activities, making it a privileged scaffold in medicinal chemistry. mdpi.comarkat-usa.org Derivatives of benzo[d]isothiazole have demonstrated a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. tandfonline.com
The versatility of the benzo[d]isothiazole core allows for extensive chemical modification, leading to the development of novel therapeutic agents. ontosight.ai For instance, certain 2-phenyl benzo[d]isothiazol-3(2H)-ones have shown potent inhibitory activity against enzymes crucial for the survival of the malaria parasite. arkat-usa.org Furthermore, some derivatives have been investigated as inhibitors of carbonic anhydrase IX, a target for anticancer therapies, and have shown the ability to inhibit cancer cell growth under hypoxic conditions. acs.org The discovery of benzo[d]isothiazole derivatives as inhibitors of the PD-1/PD-L1 interaction, a key pathway in cancer immunotherapy, further highlights the therapeutic potential of this scaffold. nih.gov
In the realm of organic synthesis, the development of efficient methods for the construction of the benzo[d]isothiazole ring system is an active area of research. mdpi.comarkat-usa.org Recent advancements have focused on transition-metal-catalyzed reactions and novel cyclization strategies to access a diverse range of substituted benzo[d]isothiazoles. mdpi.comorganic-chemistry.org These synthetic innovations are crucial for expanding the chemical space around this important scaffold and for the continued exploration of its applications in medicinal chemistry and materials science. arkat-usa.org
Historical Context of Benzisothiazole Synthesis and Early Academic Investigations
The history of benzisothiazoles is notably longer than that of their monocyclic counterparts, isothiazoles. thieme-connect.de The first synthesis of a benzisothiazole derivative, the well-known artificial sweetener saccharin (B28170) (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), was achieved in 1879 by Constantin Fahlberg and Ira Remsen. thieme-connect.derdd.edu.iqwikipedia.org This discovery predates the first synthesis of the parent 2,1-benzisothiazole in 1898. thieme-connect.de
Early research into benzisothiazoles was largely driven by the commercial success of saccharin and the desire to understand its properties and develop new synthetic routes. thieme-connect.de The original synthesis of saccharin started from toluene. wikipedia.org Over the years, various other synthetic methods have been developed, including a route starting from o-chlorotoluene and an improved synthesis developed in 1950 that begins with methyl anthranilate. wikipedia.org
The fundamental benzo[d]isothiazole structure, also known as 1,2-benzisothiazole, is one of two possible isomeric forms resulting from the fusion of a benzene and an isothiazole ring. thieme-connect.de The other isomer is benzo[c]isothiazole, or 2,1-benzisothiazole. thieme-connect.de Much of the early academic work focused on the synthesis and reactivity of these basic ring systems and their simple derivatives. acs.org Despite the early discovery of saccharin, the development of a broad range of synthetic pathways to the benzo[d]isothiazole scaffold remained limited for a considerable time. arkat-usa.org However, the last few decades have seen a surge in the development of novel and efficient synthetic methodologies, significantly expanding the chemical diversity of this class of compounds. arkat-usa.org
Scope of Current Academic Research on Benzo[d]isothiazol-4-amine and Related Isomers
Current academic research on aminobenzisothiazoles, including this compound and its isomers, is multifaceted, spanning synthetic methodology, medicinal chemistry, and materials science. A significant area of focus is the development of novel and efficient synthetic routes to access these compounds. For example, an efficient metal-free method has been described for the preparation of benzo[d]isothiazol-3-amines. arkat-usa.org
In medicinal chemistry, aminobenzisothiazole derivatives are being actively investigated for a range of therapeutic applications. Studies have explored their potential as antimicrobial agents, with some derivatives showing significant activity against resistant bacterial strains. Other research has highlighted their potential neuroprotective properties, including the ability to inhibit amyloid-beta aggregation, which is implicated in Alzheimer's disease. Furthermore, 3-amino-1,2-benzisothiazole compounds and their derivatives have been the subject of patents for their use in combating animal pests. google.com
The structural and electronic properties of aminobenzisothiazoles are also of fundamental interest to researchers. Spectroscopic studies, such as those using matrix-isolation FTIR, have been employed to investigate the structure and reactivity of amino-saccharins. core.ac.uk The synthesis and biological evaluation of various substituted 3-(alkyl/arylamino)benzo[d]isothiazole derivatives continue to be an active area of research, with new compounds being screened for their antimicrobial and other biological activities. semanticscholar.org The synthesis of Schiff bases derived from aminobenzisothiazoles has also been explored with the aim of identifying novel lead compounds for various diseases. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-benzothiazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNZYGDNGYRCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NSC2=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Functionalization and Derivatization Strategies of Benzo D Isothiazol 4 Amine
Substitution Reactions on the Benzisothiazole Core
The benzo[d]isothiazole ring system can undergo various substitution reactions, allowing for the introduction of a wide range of functional groups onto the aromatic core. The nature of these transformations is heavily influenced by the electronic properties of the heterocyclic system and the directing effects of existing substituents, particularly the 4-amino group.
The 4-amino group in benzo[d]isothiazol-4-amine is a potent activating group and an ortho, para-director for electrophilic aromatic substitution. youtube.comlibretexts.org This directing effect is due to the ability of the nitrogen's lone pair to donate electron density into the benzene (B151609) ring, stabilizing the arenium ion intermediates formed during the substitution process. Consequently, electrophilic attack is predicted to occur preferentially at the C5 and C7 positions, which are ortho and para to the amino group, respectively.
Common electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation are expected to follow this regioselectivity. youtube.comlibretexts.org For instance, bromination of aminobenzothiazoles has been reported, suggesting that similar transformations are feasible for this compound. rsc.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Products |
| Halogenation | X₂, Lewis Acid | 5-Halo-benzo[d]isothiazol-4-amine and 7-Halo-benzo[d]isothiazol-4-amine |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-benzo[d]isothiazol-4-amine and 7-Nitro-benzo[d]isothiazol-4-amine |
| Sulfonation | SO₃, H₂SO₄ | 5-(Aminosulfonyl)this compound and 7-(Aminosulfonyl)this compound |
Note: The precise ratio of ortho- to para-substituted products can be influenced by steric factors and reaction conditions.
Nucleophilic aromatic substitution (SNAr) on the benzo[d]isothiazole core is generally challenging due to the electron-rich nature of the aromatic system. However, this type of reaction can be facilitated by the presence of strong electron-withdrawing groups and a suitable leaving group on the benzene ring. mdpi.comorganic-chemistry.org
While direct nucleophilic substitution on this compound is unlikely, derivatives bearing a leaving group (e.g., a halogen) at a position activated by an electron-withdrawing group could undergo SNAr. For example, if a nitro group were introduced at the C5 or C7 position via electrophilic substitution, a halogen at an adjacent position could potentially be displaced by a nucleophile.
A notable example of nucleophilic substitution in the synthesis of related compounds is the formation of benzo[d]isothiazol-3-amines from 3-substituted-2-fluoro-benzonitriles. In this reaction, a sulfide (B99878) nucleophile displaces the fluoride, followed by cyclization to form the isothiazole (B42339) ring. nih.gov This demonstrates the feasibility of nucleophilic attack on an activated benzene ring to construct the benzo[d]isothiazole system.
Direct C-H functionalization has emerged as a powerful tool for the derivatization of heterocyclic compounds, offering a more atom-economical approach compared to traditional cross-coupling reactions. cardiff.ac.ukchemrxiv.org Transition metal-catalyzed C-H activation, particularly with palladium, has been extensively used for the arylation and alkenylation of various heterocycles. researchgate.netnih.govnih.gov
For benzo[d]isothiazole derivatives, C-H functionalization has been reported, often directed by the nitrogen atom of the isothiazole ring. cardiff.ac.ukchemrxiv.org In the case of this compound, the amino group could also serve as a directing group for C-H activation at the ortho C5 position. This would allow for the direct introduction of aryl, alkyl, or other functional groups at this position, bypassing the need for pre-functionalization with a leaving group.
Table 2: Potential C-H Functionalization Reactions on this compound
| Reaction Type | Catalyst (Example) | Coupling Partner (Example) | Potential Product |
| C-H Arylation | Pd(OAc)₂ | Aryl halide | 5-Aryl-benzo[d]isothiazol-4-amine |
| C-H Alkenylation | [RhCp*Cl₂]₂ | Alkene | 5-Alkenyl-benzo[d]isothiazol-4-amine |
| C-H Alkylation | Pd(OAc)₂ | Alkyl halide | 5-Alkyl-benzo[d]isothiazol-4-amine |
Note: The feasibility and regioselectivity of these reactions would require experimental validation.
Synthesis of Fused Heterocyclic Systems Containing the Benzo[d]isothiazole Moiety
The this compound scaffold can be used as a precursor for the synthesis of more complex, polycyclic heterocyclic systems. The amino group provides a reactive handle for the construction of additional fused rings.
The synthesis of benzo[d]isothiazolo[2,3-a]pyrazine derivatives from this compound would necessitate the introduction of a second amino group at the C5 position to create an ortho-diamine. This could potentially be achieved through a nitration reaction at the C5 position, followed by reduction of the nitro group.
The resulting 4,5-diaminobenzo[d]isothiazole could then undergo a condensation reaction with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or a substituted α-diketone, to form the fused pyrazine (B50134) ring. This approach is a common strategy for the synthesis of quinoxalines and related pyrazine-fused heterocycles.
Scheme 1: Proposed Synthesis of Benzo[d]isothiazolo[2,3-a]pyrazine Derivatives
Nitration: this compound is treated with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group at the C5 position.
Reduction: The resulting 5-nitro-benzo[d]isothiazol-4-amine is reduced (e.g., using SnCl₂/HCl or catalytic hydrogenation) to afford 4,5-diaminobenzo[d]isothiazole.
Cyclocondensation: The diamine is reacted with a 1,2-dicarbonyl compound (e.g., glyoxal) to yield the target benzo[d]isothiazolo[2,3-a]pyrazine derivative.
The synthesis of benzo[d]isothiazolo[2,3-c] cardiff.ac.ukresearchgate.nettriazole derivatives would likely proceed through a 3-hydrazinobenzo[d]isothiazole intermediate. While the direct conversion of this compound to this intermediate is not straightforward, a plausible synthetic route could involve the transformation of the 4-amino group into a different functional group that can then be converted to a hydrazine.
A more direct approach would be to start from a 3-halobenzo[d]isothiazole and displace the halide with hydrazine. The resulting 3-hydrazinobenzo[d]isothiazole could then be cyclized with a one-carbon synthon to form the fused triazole ring. For example, reaction with formic acid would yield the unsubstituted triazole, while reaction with carbon disulfide would lead to the corresponding triazole-thione. researchgate.net This strategy is a well-established method for the synthesis of fused 1,2,4-triazole (B32235) systems. researchgate.net
Table 3: Reagents for the Cyclization of 3-Hydrazinobenzo[d]isothiazole
| Reagent | Resulting Fused Triazole Derivative |
| Formic acid | Benzo[d]isothiazolo[2,3-c] cardiff.ac.ukresearchgate.nettriazole |
| Carbon disulfide | Benzo[d]isothiazolo[2,3-c] cardiff.ac.ukresearchgate.nettriazole-3-thione |
| Cyanogen bromide | 3-Amino-benzo[d]isothiazolo[2,3-c] cardiff.ac.ukresearchgate.nettriazole |
| Isothiocyanates | 3-Substituted-amino-benzo[d]isothiazolo[2,3-c] cardiff.ac.ukresearchgate.nettriazoles |
Spiropyridazine-Benzosultam Architectures
A notable strategy for the complex functionalization of the benzo[d]isothiazole core involves its transformation into spirocyclic architectures. Specifically, the synthesis of spiropyridazine-benzosultams has been achieved through an efficient [4+2] annulation reaction. This method utilizes 3-substituted benzoisothiazole 1,1-dioxides as the starting material, which act as dienophiles, reacting with 1,2-diaza-1,3-dienes. The 1,2-diaza-1,3-dienes are versatile building blocks that can be readily generated in situ from α-halogeno hydrazones.
The reaction proceeds under mild conditions and demonstrates a broad substrate scope, tolerating various substituents on the precursor molecules. This highly diastereoselective route leads to the formation of complex spiropyridazine-benzosultams in good to excellent yields. The process is efficient and scalable, having been successfully demonstrated on a gram scale. The reaction is typically optimized by testing various solvents and bases, with acetonitrile (B52724) often proving to be a superior solvent for this transformation. This synthetic pathway provides a powerful tool for creating structurally diverse spiro compounds that integrate the benzosultam moiety with a pyridazine (B1198779) ring system.
Table 1: Substrate Scope in the Synthesis of Spiropyridazine-Benzosultams via [4+2] Annulation This table is representative of the types of substitutions and yields that can be achieved in the described reaction.
| Benzoisothiazole 1,1-dioxide (Substituent R¹) | α-Halogeno Hydrazone (Substituents R², R³) | Product | Yield (%) |
|---|---|---|---|
| 3-Ethyl | R²=Ph, R³=Ph | Spiro(benzo[d]isothiazole-3,3'-pyridazine)-1,1-dione derivative | 85 |
| 3-Propyl | R²=Ph, R³=4-Me-C₆H₄ | Spiro(benzo[d]isothiazole-3,3'-pyridazine)-1,1-dione derivative | 82 |
| 3-Ethyl | R²=Ph, R³=4-F-C₆H₄ | Spiro(benzo[d]isothiazole-3,3'-pyridazine)-1,1-dione derivative | 92 |
| 3-Ethyl | R²=Ph, R³=4-Cl-C₆H₄ | Spiro(benzo[d]isothiazole-3,3'-pyridazine)-1,1-dione derivative | 95 |
| 3-Methyl | R²=Ph, R³=Ph | Spiro(benzo[d]isothiazole-3,3'-pyridazine)-1,1-dione derivative | 78 |
Integration with Benzodiazepine (B76468) Scaffolds
The integration of the benzo[d]isothiazole nucleus with seven-membered heterocyclic systems like benzodiazepines, thiazepines, or triazepines is a key strategy for creating novel molecular frameworks. While the direct fusion of a benzodiazepine ring to benzo[d]isothiazole is a specialized area, the synthesis of structurally related fused systems, such as benzothiazepines and benzotriazepines, demonstrates the chemical feasibility of such integrations.
One relevant approach involves the synthesis of benzo[f] nih.govmdpi.comthiazepine 1,1-dioxides. rsc.org This is achieved through a two-step, one-pot process starting from benzo[d]isothiazole 1,1-dioxides and alkenes. rsc.org The key steps are a visible-light-mediated aza Paternò–Büchi reaction followed by a Lewis acid-catalyzed ring expansion of the resulting azetidine (B1206935) intermediate. rsc.org Another related synthesis produces 5H-thiazolo[2,3-d] nih.govnih.govbenzothiazepine derivatives through the condensation of 1,5-benzothiazepine-2-thiones with α-bromoacetaldehyde diethyl acetal. rsc.org Furthermore, novel 1,3,4-benzotriazepine derivatives can be synthesized from 3,1-benzothiazine precursors, highlighting methods for creating seven-membered rings fused to a benzene core that also contains a sulfur-nitrogen linkage. researchgate.net These synthetic precedents illustrate viable pathways for constructing larger heterocyclic rings onto the benzo[d]isothiazole framework, a strategy that could be adapted for the targeted synthesis of benzisothiazole-fused benzodiazepines.
Isosteric and Bioisosteric Modifications of the Benzisothiazole Scaffold
Isosteric and bioisosteric modifications are cornerstone strategies in medicinal chemistry for optimizing the physicochemical and pharmacological properties of a lead compound. In the context of the benzo[d]isothiazole scaffold, these modifications can involve the replacement of atoms or functional groups with others that have similar steric, electronic, or physicochemical properties.
A prominent example of bioisosteric replacement is the substitution of the selenium atom in the compound ebselen (B1671040) with a sulfur atom, leading to 1,2-benzisothiazol-3(2H)-one derivatives. This modification maintains the core heterocyclic structure while altering its biological and chemical properties. Further modifications can be made by introducing different isosteric substituents onto the benzofused ring. For instance, the influence of tetrazolyl and carboxyl groups as isosteric substituents on benzisothiazole has been investigated to modulate pharmacological activity. nih.gov These acidic groups can serve as bioisosteres for other functionalities, influencing properties like solubility, acidity, and receptor binding interactions. Such modifications are crucial for fine-tuning the activity profile of the scaffold. nih.gov
Table 2: Examples of Isosteric and Bioisosteric Replacements on the Benzisothiazole Scaffold
| Original Atom/Group | Isosteric/Bioisosteric Replacement | Rationale/Effect |
|---|---|---|
| Selenium (in Benzisoselenazole) | Sulfur | Modification of core scaffold heteroatom, altering redox properties and biological activity. |
| -COOH (Carboxylic Acid) | -CN₄H (Tetrazole) | Replacement with a group of similar acidity and steric profile to modulate pharmacokinetic properties. nih.gov |
| -H | -F | Classical isosteric replacement to block metabolic sites or alter electronic properties without significant steric change. |
| Benzene ring | Pyridine or Thiophene ring | Ring isosterism to modify solubility, polarity, and potential for hydrogen bonding. |
| -O- (ether linkage) | -S- or -NH- | Replacement of linking atoms to alter bond angles, flexibility, and hydrogen bonding capacity. |
Synthesis of this compound Derivatives with Diverse Amine Substituents
The primary amine group at the 4-position of this compound is a versatile handle for a wide array of chemical derivatizations. Standard reactions for aromatic amines can be applied to synthesize a library of derivatives with diverse substituents, enabling the exploration of structure-activity relationships. The reactivity of the amino group in the related isomer, 2-aminobenzothiazole, serves as an excellent proxy for the types of transformations possible for the 4-amino analogue. rsc.org
Common derivatization strategies include N-acylation with acid chlorides or anhydrides to form amides, and N-alkylation with alkyl halides. mdpi.comsphinxsai.com Condensation reactions with aldehydes or ketones can be employed to form the corresponding Schiff bases (imines), which can be further reduced to secondary amines. sphinxsai.com Moreover, the amine can serve as a key component in multicomponent reactions, allowing for the rapid construction of more complex heterocyclic systems in a single step. For example, the four-component reaction of 2-aminobenzothiazole, an aromatic aldehyde, an acetylenedicarboxylate, and a cyclic secondary amine yields highly functionalized 2-pyrrolidinones. nih.gov These established synthetic protocols for aminobenzothiazoles can be directly adapted to functionalize the 4-amino group of this compound, providing access to a broad range of novel derivatives.
Table 3: Potential Derivatization Reactions for the Amine Group of this compound
| Reaction Type | Reagent(s) | Product Class | Potential Utility |
|---|---|---|---|
| N-Acylation | Acetyl chloride, Benzoyl chloride | N-(Benzo[d]isothiazol-4-yl)amides | Modulation of electronic properties and introduction of new interaction points. |
| N-Alkylation | Methyl iodide, Benzyl bromide | N-Alkyl-N-(Benzo[d]isothiazol-4-yl)amines | Modification of basicity and lipophilicity. |
| Schiff Base Formation | Benzaldehyde, Acetone | N-Benzylidene- or N-isopropylidene-benzo[d]isothiazol-4-amines | Intermediates for synthesis of secondary amines or other heterocycles. sphinxsai.com |
| Reductive Amination | Aldehyde/Ketone, NaBH₄ or H₂/Catalyst | N-Substituted Benzo[d]isothiazol-4-amines | Direct synthesis of secondary or tertiary amines. |
| Multicomponent Reaction | Aldehyde, Isocyanide, Carboxylic acid (e.g., Ugi reaction) | Complex peptide-like structures | Rapid generation of molecular complexity and library synthesis. |
Advanced Characterization Methodologies for Structural Elucidation of Benzo D Isothiazol 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR Spectroscopic Analysis
A ¹H NMR spectrum of Benzo[d]isothiazol-4-amine would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the protons of the amine group. The chemical shifts (δ), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J) would allow for the assignment of each proton to its specific position on the molecule.
Hypothetical ¹H NMR Data Table
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | - | - | - |
| H-5 | - | - | - |
| H-6 | - | - | - |
| H-7 | - | - | - |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical environment. Each carbon atom in the benzo[d]isothiazole ring system and any substituent carbons would produce a distinct signal. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could further distinguish between CH, CH₂, and CH₃ groups.
Hypothetical ¹³C NMR Data Table
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-3 | - |
| C-3a | - |
| C-4 | - |
| C-5 | - |
| C-6 | - |
| C-7 | - |
Two-Dimensional (2D) NMR Techniques (e.g., TOCSY, HSQC, HMBC)
2D NMR experiments are critical for assembling the molecular structure by establishing correlations between different nuclei.
Total Correlation Spectroscopy (TOCSY): Would reveal entire spin systems, showing correlations between all protons within a coupled network, such as the protons on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): Would establish direct one-bond correlations between protons and the carbon atoms they are attached to.
Heteronuclear Multiple Bond Correlation (HMBC): Would show correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule and confirming the substitution pattern.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula, confirming the presence of carbon, hydrogen, nitrogen, and sulfur in the correct proportions. The fragmentation pattern observed in the MS/MS spectrum would provide further structural confirmation by showing the loss of specific neutral fragments from the parent molecule.
Hypothetical HRMS Data
| Ion | Calculated m/z | Observed m/z |
|---|
X-ray Crystallography for Solid-State Structural Determination
Hypothetical Crystallographic Data Table
| Parameter | Value |
|---|---|
| Crystal system | - |
| Space group | - |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| Volume (ų) | - |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
Hydrogen Bonding: The primary amine (-NH₂) group in this compound is a potent hydrogen bond donor, while the nitrogen atom of the isothiazole (B42339) ring and the amine nitrogen itself can act as hydrogen bond acceptors. nih.gov It is anticipated that the crystal structure would be significantly influenced by intermolecular hydrogen bonds of the N-H···N type. These interactions would likely link molecules into dimers, chains, or more complex three-dimensional networks, playing a crucial role in the stability of the crystal lattice.
Hirshfeld Surface Analysis: To quantitatively analyze the intermolecular interactions, Hirshfeld surface analysis would be employed. This computational method maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts. The surface is colored according to normalized contact distance (dnorm), highlighting regions involved in close contacts.
A hypothetical breakdown of intermolecular contacts for this compound, based on similar structures, is presented in the table below.
| Interaction Type | Expected Contribution (%) | Description |
|---|---|---|
| H···H | 40 - 50% | Represents van der Waals forces and is typically the largest contributor to the surface area. bldpharm.com |
| C···H / H···C | 20 - 30% | Indicates C-H···π interactions and general van der Waals contacts. bldpharm.com |
| N···H / H···N | 10 - 15% | Corresponds to the crucial N-H···N hydrogen bonding interactions. |
| S···H / H···S | 5 - 10% | Weak interactions involving the sulfur heteroatom. |
| Other (C···C, S···N, etc.) | <5% | Minor contributions from other van der Waals and electrostatic interactions. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, specific molecular vibrations (stretching, bending) can be detected, which correspond to the presence of particular chemical bonds.
For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its molecular structure. The key functional groups are the primary aromatic amine (-NH₂) and the benzisothiazole ring system.
Key Expected IR Absorptions:
N-H Stretching: As a primary amine, this compound is expected to show two distinct, medium-intensity bands in the 3500-3300 cm⁻¹ region. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds in the -NH₂ group. The presence of two bands in this region is a hallmark of a primary amine.
Aromatic C-H Stretching: Absorption bands for the stretching vibrations of C-H bonds on the benzene ring would typically appear just above 3000 cm⁻¹ (approx. 3100-3000 cm⁻¹).
C=N and C=C Stretching: The spectrum would contain a series of bands in the 1650-1450 cm⁻¹ region corresponding to the C=N stretching vibration of the isothiazole ring and the C=C stretching vibrations within the aromatic benzene ring.
N-H Bending: The scissoring (bending) vibration of the primary amine group is expected to produce a medium to strong absorption band in the range of 1650-1580 cm⁻¹.
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen (C-NH₂) bond typically results in a strong band in the 1335-1250 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds would be observed as strong bands in the fingerprint region, typically below 900 cm⁻¹, and their exact position can help determine the substitution pattern on the benzene ring.
The following interactive table summarizes the anticipated IR spectral data for this compound based on established correlation tables for its constituent functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|---|---|---|---|
| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Medium (two bands) |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |
| 1650 - 1580 | N-H Bend (scissoring) | Primary Amine (-NH₂) | Medium to Strong |
| 1620 - 1450 | C=N and C=C Stretch | Isothiazole & Aromatic Ring | Medium to Strong |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |
| 900 - 675 | C-H Bend (out-of-plane) | Aromatic Ring | Strong |
Computational and Theoretical Investigations of Benzo D Isothiazol 4 Amine
Quantum Chemical Studies of Electronic Structure
Quantum chemical studies are fundamental to understanding the electronic behavior of a molecule. These studies provide a microscopic view of electron distribution and energy levels, which are crucial determinants of a molecule's reactivity and physical properties.
| Method | Functional | Basis Set | Typical Applications | Reference |
|---|---|---|---|---|
| DFT | B3LYP | 6-311++G(d,p) | Calculation of electronic and energetic descriptors, optimization of molecular structures. | nih.gov |
| DFT | B3LYP | 6-311G(d,p) | Investigation of molecular structure and vibrational frequencies. | mdpi.com |
| DFT | PBE | 6-31G | Investigation of electronic structure, energy levels, and frontier orbitals. | nih.gov |
| Ab Initio | HF | 6-311G(d,p) | Comparison with DFT methods for molecular structure and vibrational frequencies. | mdpi.com |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO energy reflects its ability to accept electrons, indicating its electrophilicity. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com
For derivatives of benzothiazole, HOMO-LUMO analysis has been used to explain their electronic and optical properties. imist.ma The distribution of these frontier orbitals across the molecule helps to identify the most probable sites for electrophilic and nucleophilic attack. scirp.org In the context of Benzo[d]isothiazol-4-amine, the amino group is expected to significantly influence the energy and localization of the HOMO, enhancing the electron-donating capacity of the molecule. The HOMO-LUMO energy gap can provide insights into the charge transfer characteristics within the molecule. mendeley.com
| Parameter | Significance | Reference |
|---|---|---|
| HOMO Energy (EHOMO) | Indicates the electron-donating ability (nucleophilicity). Higher energy suggests a better electron donor. | youtube.com |
| LUMO Energy (ELUMO) | Indicates the electron-accepting ability (electrophilicity). Lower energy suggests a better electron acceptor. | youtube.com |
| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | mdpi.com |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions are indicative of sites for electrophilic and nucleophilic attack, respectively.
For benzothiazole derivatives, MEP analysis helps to identify the reactive sites and understand intermolecular interactions. mendeley.com The nitrogen and sulfur atoms of the isothiazole (B42339) ring, as well as the nitrogen of the amine group in this compound, are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. Conversely, the hydrogen atoms of the amine group and the aromatic ring are likely to exhibit positive potential. This analysis is crucial for understanding how the molecule might interact with biological receptors or other molecules. nih.gov
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are powerful computational methods used to study the behavior of molecules and their interactions with other systems, such as biological macromolecules. These approaches are particularly useful in drug discovery and materials science.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or DNA), forming a stable complex. dntb.gov.ua This method is widely used to screen for potential drug candidates by estimating the binding affinity and exploring the binding mode of a ligand within the active site of a biological target. researchgate.net
Derivatives of benzo[d]thiazol-2-amine have been investigated as potential anticancer agents through molecular docking studies with targets like the Human Epidermal growth factor receptor (HER) enzyme and DNA. nih.gov These studies analyze the binding energy and key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor. For instance, docking studies of benzothiazole derivatives with the GABA-aminotransferase inhibitor have been performed to assess their potential as anticonvulsant agents. researchgate.net Similarly, molecular docking could be employed to explore the potential biological targets of this compound by predicting its binding affinity and interaction patterns with various enzymes or receptors.
| Derivative Class | Biological Target | Potential Application | Key Findings | Reference |
|---|---|---|---|---|
| Benzo[d]thiazol-2-amine derivatives | Human Epidermal growth factor receptor (HER), DNA | Anticancer | Compounds exhibited strong binding affinities, with specific hydrogen bonding and hydrophobic interactions identified. | nih.gov |
| Benzothiazole derivatives | GABA-aminotransferase (GABA-AT) | Anticonvulsant | Designed derivatives showed excellent docking scores and hydrogen bonding with active site residues. | researchgate.net |
| 1,3-Thiazolidin-4-one analogues bearing benzothiazole | CYP450 3A4 | Antifungal | Synthesized compounds showed high docking scores, occupying the active sites of the target protein. | researchgate.net |
| Benzothiazole derivatives | SARS-CoV-2 Mpro, ACE2 receptor | Antiviral (COVID-19) | Compounds showed good binding affinity to both viral and human protein targets. | nih.gov |
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion, MD simulations can model the conformational changes of a ligand and its receptor, the stability of the ligand-receptor complex, and the thermodynamics of binding.
MD simulations have been used to study the stability of complexes formed between benzothiazole derivatives and their protein targets. For example, a 30 ns molecular dynamics simulation was performed to determine the stability of the binding conformation of a benzothiazol-2-ylcarbamodithioate with the Staphylococcus aureus MurD enzyme. researchgate.net Such simulations are crucial for validating the results of molecular docking and for gaining a deeper understanding of the interactions at an atomic level. Conformational analysis of benzothiazole derivatives using computational methods can identify the most stable conformers, which is essential for understanding their biological activity. mdpi.com For this compound, MD simulations could be used to investigate its conformational flexibility and the stability of its interactions with potential biological targets, providing insights that are complementary to static docking studies.
Theoretical Prediction of Reaction Mechanisms and Pathways
Computational chemistry serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving benzo[d]isothiazole derivatives. Theoretical predictions, often employing Density Functional Theory (DFT), provide insights into reaction pathways, transition states, and the stability of intermediates, which are often difficult to determine experimentally.
Studies on the synthesis of the core benzo[d]isothiazole scaffold have proposed several reaction mechanisms that can be investigated computationally. For instance, one plausible pathway for the formation of benzo[d]isothiazol-3(2H)-ones involves the PPh₃-mediated ring-opening of benzodithiol-3-ones to generate a key intermediate. This is followed by condensation with an imine intermediate to form the final product. Another proposed mechanism involves the initial ring-opening of a benzoisothiazol-3-one in the presence of hydroiodic acid (HI) to form an intermediate which then transforms into a crucial disulfide intermediate, leading to ring expansion.
Computational methods can model these proposed steps to calculate activation energies and reaction thermodynamics, thereby validating the most likely pathway. For example, in the copper-catalyzed synthesis of benzo[d]isothiazol-3(2H)-ones, a mechanism involving an initial oxidative addition to form a Cu(I) intermediate has been suggested. DFT calculations can be used to model the geometry of this intermediate and the subsequent ligand exchange steps to predict the favorability of the reaction pathway.
Furthermore, computational studies on related benzothiazole derivatives using DFT methods like B3LYP help in understanding the intrinsic reactivity of the heterocyclic system. By calculating parameters derived from Frontier Molecular Orbital (FMO) theory, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity. A low HOMO-LUMO energy gap (ΔE) suggests higher reactivity and lower kinetic stability, indicating regions of the molecule susceptible to electrophilic or nucleophilic attack. These reactivity parameters are crucial for predicting how this compound might behave in various chemical transformations.
Table 1: Theoretical Reactivity Descriptors for Benzothiazole Derivatives
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Kinetic Stability | Predicted Reactivity |
| Compound 1 | -6.85 | -2.12 | 4.73 | Most Stable | Least Reactive |
| Compound 4 | -7.12 | -2.66 | 4.46 | Least Stable | Most Reactive |
| Compound 5 | -6.91 | -2.18 | 4.73 | Most Stable | Least Reactive |
| Data derived from a computational study on benzothiazole derivatives using DFT (B3LYP) calculations. |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are indispensable computational techniques in medicinal chemistry for designing and optimizing new therapeutic agents. These methods are applied to series of compounds, such as derivatives of this compound, to correlate their chemical structures with their biological activities.
Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For a series of active benzo[d]isothiazole derivatives, a pharmacophore hypothesis can be generated based on common structural features like hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic sites (H), and aromatic rings (R). For example, a study on benzothiazole derivatives as p56lck inhibitors resulted in a six-point pharmacophore hypothesis, AADHRR.15, which was deemed the best model for describing the necessary interactions with the target. Such a model provides a 3D blueprint for designing new molecules with potentially higher potency.
Once a pharmacophore model is established, it can be used to develop a 3D-QSAR model. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed insights into how steric, electrostatic, hydrophobic, and hydrogen-bonding fields of a molecule influence its biological activity. A QSAR analysis performed on a series of tetracyclic 1,4-benzothiazines revealed that WHIM (Weighted Holistic Invariant Molecular) parameters, which describe the size, shape, symmetry, and atom distribution of the molecule, were dominant in describing the antimicrobial activity.
These models are represented by contour maps that visualize regions where specific properties are favorable or unfavorable for activity. For instance, a CoMSIA model might generate contours indicating that:
Green Contours: Sterically bulky groups are favored in this region.
Yellow Contours: Sterically bulky groups are disfavored in this region.
Blue Contours: Positive electrostatic potential (electronegative groups) is favored.
Red Contours: Negative electrostatic potential (electropositive groups) is favored.
The statistical significance of a QSAR model is crucial for its predictive power. Parameters such as the regression coefficient (r²) and the predictive correlation coefficient are used for validation. A statistically significant 3D-QSAR model was generated for benzothiazole derivatives with a regression coefficient (r²) of 0.854, indicating a strong correlation between the model's predictions and the experimental data.
Table 2: Example of a Pharmacophore Hypothesis Validation
| Hypothesis | Features | Phase Hypothesis Score | Fitness Score (Reference Ligand) | ROC Value |
| AHHRR_1 | 1 Acceptor, 2 Hydrophobic, 2 Aromatic Rings | 1.1 | 3.000 | 1.0 |
| Data derived from a study on Benzothiazinone derivatives. |
Structure Activity Relationship Sar Studies and Mechanistic Insights into Biological Interactions of Benzo D Isothiazol 4 Amine Derivatives
General Principles of SAR in Benzisothiazole Derivatives
The benzisothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. benthamscience.comrjptonline.org Structure-activity relationship (SAR) studies reveal that the biological profile of benzisothiazole derivatives can be significantly altered by modifying the substitution pattern on the bicyclic ring system. rjptonline.orgnih.gov In many derivatives, particularly those based on the 1,2-benzisothiazolin-3-one skeleton, the nature of the substituent on the nitrogen atom (at position 2) is a critical determinant of activity.
Key principles derived from various studies indicate that:
Substitution at Position 2: The substituent at the 2-position of the benzisothiazole ring is frequently a primary site for modification to modulate potency and selectivity. srce.hr Variations at this position can influence how the molecule interacts with its biological target. srce.hr
Isomeric Form: The specific isomer of the benzisothiazole core (e.g., 1,2-benzisothiazole vs. 2,1-benzisothiazole) and its related oxidized forms (e.g., benzisothiazolinone) are fundamental to the type and mechanism of biological action.
These general principles guide the rational design of new benzisothiazole derivatives with desired therapeutic properties, from antimicrobial to enzyme-inhibitory effects. nih.govnih.gov
Exploration of Substituent Effects on Biological Activity Profiles
The strategic placement of various substituents on the benzisothiazole core has been extensively explored to optimize biological activity. The introduction of different functional groups can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties.
For instance, in the development of antibacterial 1,2-benzisothiazolin-3-ones, specific N-substituted derivatives have shown varied efficacy. nih.gov N-alkoxybenzyl, N-aryl, and N-alkoxyphenyl derivatives demonstrated notable activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. nih.gov Conversely, derivatives bearing N-chlorocarbonylphenyl or N-carboxyamidophenyl substituents exhibited poor antimicrobial effects, highlighting the sensitivity of the biological activity to the nature of the N-substituent. nih.gov
In the context of antifungal agents, SAR studies on benzothiazole (B30560) derivatives have shown that the introduction of specific amide-imidazole scaffolds leads to potent activity. nih.gov The nature of substituents on these appended moieties is crucial. For example, compounds with halogenated phenyl groups often exhibit enhanced antifungal potency against pathogens like Candida albicans and Cryptococcus neoformans. nih.gov
Furthermore, in the pursuit of anti-inflammatory and analgesic agents, modifications involving the linkage of indole and other heterocyclic moieties to the benzothiazole core have been investigated. chalcogen.ro Studies have shown that the position of substituents on the appended indole ring, such as a chloro group at the 5-position versus the 7-position, can lead to significant differences in anti-inflammatory activity. chalcogen.ro
These examples underscore a central theme in the medicinal chemistry of benzisothiazoles: even subtle changes in substituent type, size, or position can lead to dramatic shifts in the biological activity profile, a principle that is systematically exploited in drug discovery. nih.govsemanticscholar.org
Mechanistic Investigations of Enzyme Inhibition by Benzisothiazole Derivatives
Inhibition of 2,3-Oxidosqualene Cyclase (hOSC)
2,3-Oxidosqualene cyclase (OSC) is a key enzyme in the biosynthesis of sterols, such as cholesterol. nih.gov Its inhibition is a therapeutic strategy for developing hypocholesterolemic agents. nih.gov While various classes of compounds, particularly azasqualene derivatives that mimic reaction intermediates, have been developed as OSC inhibitors, specific mechanistic studies detailing the inhibition of human OSC (hOSC) by benzo[d]isothiazol-4-amine or its close derivatives are not extensively documented in the reviewed scientific literature. nih.govtaylorfrancis.com The primary focus of OSC inhibitor research has been on substrate analogues and transition state mimics. nih.gov
Phosphomannose Isomerase (PMI) and IspD Inhibition
Phosphomannose Isomerase (PMI) Inhibition:
A series of benzoisothiazolone derivatives has been identified as potent and selective inhibitors of phosphomannose isomerase (PMI), an enzyme that interconverts mannose-6-phosphate and fructose-6-phosphate. nih.govnih.gov Inhibition of PMI is a potential therapeutic strategy for Congenital Disorder of Glycosylation Type Ia (CDG-Ia), a condition where the activity of a competing enzyme, phosphomannomutase 2 (PMM2), is compromised. nih.gov
SAR studies on this class of inhibitors revealed several key insights:
N-Aryl Substitution: The initial hit compound was a relatively weak inhibitor. SAR exploration focused on the N-aryl substituent of the benzoisothiazolone core.
Halogenation: The introduction of fluorine atoms onto the N-phenyl ring was investigated. Placing a fluorine atom at the 5- or 6-position of the benzoisothiazolone ring, combined with di-methyl or methoxy substitutions on the N-phenyl ring, led to the most potent compounds in the series, with IC50 values around 1.0 µM. nih.gov
Selectivity: While the most potent compounds showed some inhibition of PMM2, they maintained a 7- to 9-fold selectivity for PMI, which is crucial for the intended therapeutic application. nih.gov
| Compound ID | Substituent on Benzisothiazolone | Substituent on N-Phenyl Ring | PMI IC50 (µM) nih.gov | PMM2 IC50 (µM) nih.gov |
| 1 | H | 4-methoxy | 6.4 | >20 |
| 17 | 6-fluoro | 2,5-dimethyl | 1.0 | 7.0 |
| 22 | 5-fluoro | 4-methoxy | 1.0 | 9.0 |
| 24 | H | 4-chloro | 1.8 | >20 |
IspD Inhibition:
IspD is an enzyme in the methylerythritol phosphate (MEP) pathway, which is essential for many pathogens but absent in humans, making it an attractive drug target. While various fragment-based screening campaigns have identified inhibitors for IspD, the scientific literature reviewed does not specifically implicate this compound or its derivatives as inhibitors of this enzyme. core.ac.uk Research has focused on other scaffolds, such as azolopyrimidines and pseudilins. core.ac.uk
Aurora A/B Kinase Inhibition
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis, and their overexpression is linked to various cancers. nih.govfrontiersin.org Consequently, they are important targets for anticancer drug development. While many heterocyclic scaffolds have been explored as Aurora kinase inhibitors, including pyrimidines, quinazolines, and indazoles, specific SAR studies focusing on this compound derivatives are less common. bris.ac.uk However, the broader class of benzazoles, which includes benzothiazoles, has been investigated.
The general mechanism for many kinase inhibitors involves competition with ATP for binding to the enzyme's active site. bris.ac.uk The planar heterocyclic ring system often resides in the adenine-binding region. bris.ac.uk For benzazole derivatives, SAR studies typically explore:
Substitutions at the 2-position: This position is often linked to a side chain that interacts with the solvent-exposed region of the kinase, allowing for modifications to improve potency and selectivity.
Substitutions on the benzene (B151609) ring: These can influence interactions within the ATP binding pocket and modulate the compound's physical properties.
Studies on related scaffolds like benzoxazoles have shown that linker length, regiochemistry, and halogen substitution are critical for inhibitory potency against Aurora B kinase. bris.ac.uk While direct evidence for this compound derivatives is limited, the established SAR for related benzazoles provides a framework for designing potential Aurora kinase inhibitors based on this scaffold.
Sodium Glucose Co-transporter 2 (SGLT2) Inhibition
Inhibitors of the sodium-glucose co-transporter 2 (SGLT2) are a class of drugs used to treat type 2 diabetes. nih.gov They work by preventing glucose reabsorption in the kidney's proximal tubule, leading to its excretion in the urine. nih.govacs.org A series of benzisothiazole-β-D-glucopyranosides has been synthesized and identified as potent and selective SGLT2 inhibitors. nih.govnih.gov
These inhibitors are C-glucosides, where the glucose moiety is directly attached to the benzisothiazole aglycone via a carbon-carbon bond, which enhances metabolic stability compared to O-glucosides. acs.org SAR studies on this series have provided clear insights:
Aglycone Moiety: The benzo-fused heterocycle, specifically benzisothiazole, proved to be a suitable aglycone for potent SGLT2 inhibition. nih.gov
Substituent on the Aglycone: The most significant factor for potency was the nature of the substituent attached to the benzisothiazole ring. A distal substituted benzyl group was found to be optimal.
Effect of Alkyl Chain Length: Increasing the size of the alkyl substituent at the 4-position of the distal benzyl ring generally increased inhibitory potential. For example, moving from a 4-methylbenzyl group to a 4-ethylbenzyl and then to a 4-isopropylbenzyl group resulted in a progressive increase in potency, with IC50 values dropping from 80 nM to 10 nM. nih.gov
| Compound ID | R Group (on distal phenyl ring) | SGLT2 IC50 (nM) nih.gov | SGLT1 IC50 (nM) nih.gov |
| 16a | Methyl | 80 | >10000 |
| 16b | Ethyl | 50 | >10000 |
| 16c | Isopropyl | 30 | >10000 |
| 16d | Methoxy | 10 | >10000 |
All potent compounds were highly selective for SGLT2 over the related SGLT1 transporter, which is a desirable property to avoid gastrointestinal side effects associated with SGLT1 inhibition. nih.gov
PD-1/PD-L1 Interaction Modulation
The interaction between programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represents a critical immune checkpoint that cancer cells can exploit to evade immune surveillance. nih.gov Small molecule inhibitors targeting this interaction are of significant interest in cancer immunotherapy. researchgate.net Research into benzo[d]isothiazole derivatives has identified potent inhibitors of the PD-1/PD-L1 interaction.
A series of compounds with a benzo[d]isothiazole scaffold were designed and synthesized, building upon the structure of BMS-202, a known PD-1/PD-L1 inhibitor. nih.gov Through a "ring fusion" strategy, researchers aimed to enhance the inhibitory activity. researchgate.net One of the most promising compounds from this series, LLW-018 (27c), demonstrated a half-maximal inhibitory concentration (IC₅₀) of 2.61 nM in a homogeneous time-resolved fluorescence (HTRF) assay. nih.gov
Further investigations at the cellular level confirmed the potential of these derivatives. In a cell-based PD-1/PD-L1 blockade bioassay using PD-1 NFAT-Luc Jurkat cells and PD-L1 TCR Activator CHO cells, LLW-018 was shown to disrupt the PD-1/PD-L1 interaction with an IC₅₀ value of 0.88 μM. nih.gov Importantly, this compound exhibited low cytotoxicity against both Jurkat T cells and MDA-MB-231 breast cancer cells, suggesting a favorable preliminary safety profile. nih.gov
Another derivative, compound D7, also showed significant inhibitory activity with an IC₅₀ of 5.7 nM in the HTRF binding assay and displayed low cytotoxicity towards Jurkat T cells. researchgate.net Computational studies, including molecular docking and molecular dynamics simulations, have been employed to understand the binding modes of these benzo[d]isothiazole derivatives with the PD-L1 dimer, providing insights for further optimization. nih.gov
Table 1: Inhibitory Activity of Benzo[d]isothiazole Derivatives against PD-1/PD-L1 Interaction
| Compound | HTRF IC₅₀ (nM) | Cell-Based IC₅₀ (μM) |
|---|---|---|
| LLW-018 (27c) | 2.61 nih.gov | 0.88 nih.gov |
Receptor Interaction Studies of Benzisothiazole Derivatives
Dopamine Receptor (HD2L, HD3) Affinity and Inhibition
Benzothiazole-based ligands have been synthesized and evaluated for their dual antagonist affinities at the dopamine D₂ and D₃ receptors, which are important targets in the treatment of psychotic and neurodegenerative diseases. nih.govresearchgate.net By employing a bioisosteric approach derived from the selective D₃ receptor ligand BP-897, a series of novel benzothiazole derivatives were developed. nih.govresearchgate.net
These compounds demonstrated antagonist affinities in the low nanomolar range at both D₂ and D₃ receptor subtypes. nih.govresearchgate.net For instance, compound 9 exhibited high dual affinity with Kᵢ values of 2.8 ± 0.8 nM at the human D₂S receptor (hD₂SR) and 3.0 ± 1.6 nM at the human D₃ receptor (hD₃R). researchgate.net The deaminated analog 10 also showed significant affinity with Kᵢ values of 3.2 ± 0.4 nM (hD₂SR) and 8.5 ± 2.2 nM (hD₃R). nih.govresearchgate.net
Structure-activity relationship (SAR) studies revealed that substitutions on both the benzothiazole ring and the 4-phenylpiperazine moiety influence the binding affinities. nih.govresearchgate.net Notably, a methoxy substitution at the 2-position of the 4-phenylpiperazine group resulted in a 22-fold increase in D₂SR binding affinity compared to the parent ligand. nih.govresearchgate.net
Table 2: Binding Affinities (Kᵢ in nM) of Selected Benzothiazole Derivatives at Dopamine D₂ and D₃ Receptors
| Compound | hD₂SR Kᵢ (nM) | hD₃R Kᵢ (nM) |
|---|---|---|
| 9 | 2.8 ± 0.8 researchgate.net | 3.0 ± 1.6 researchgate.net |
Metabotropic Glutamate Receptor 4 (mGlu4) Allosteric Modulation
The metabotropic glutamate receptor 4 (mGlu4), a Group III mGlu receptor, is a promising therapeutic target for central nervous system disorders like Parkinson's disease. nih.gov Positive allosteric modulators (PAMs) of mGlu4 offer a potential therapeutic advantage over orthosteric agonists. nih.gov Research has led to the discovery of tricyclic thiazolopyrazole derivatives as potent mGlu4 PAMs. nih.gov
While specific studies on this compound derivatives are not detailed in the provided search results, the broader class of thiazole-containing compounds demonstrates the potential for allosteric modulation of mGlu receptors. nih.gov For example, PHCCC is a known positive allosteric modulator of mGlu4 that potentiates the effect of glutamate. nih.gov The development of subtype-selective allosteric modulators for Group III mGlu receptors, including mGlu4, is an active area of research. nih.gov
Theoretical Basis for Antimicrobial Mechanisms Exhibited by Benzisothiazole Scaffolds
The antimicrobial potential of benzothiazole derivatives has been attributed to their ability to interact with various cellular targets in microorganisms. mdpi.com Computational studies, including Density Functional Theory (DFT) and molecular docking, have been instrumental in elucidating the theoretical basis for these mechanisms. researchgate.net
One of the key mechanisms is the inhibition of essential bacterial enzymes. For example, benzothiazole derivatives have been shown to interact with Staphylococcus aureus DNA gyrase and Escherichia coli dihydropteroate synthase. mdpi.comnih.gov Molecular docking studies have helped to understand the binding patterns of these compounds within the active sites of these enzymes. researchgate.netnih.gov
DFT calculations have been used to analyze the electronic properties of benzothiazole derivatives, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap can provide insights into the chemical reactivity and stability of the molecules, which in turn can be correlated with their antimicrobial activity. researchgate.net It has been observed that substituents on the benzothiazole ring can affect this energy gap; for instance, a CF₃ substituent was found to result in the lowest HOMO-LUMO energy gap in one series of compounds. researchgate.net
Structure-activity relationship (SAR) studies, supported by computational analysis, have indicated that the nature and position of substituents on the benzothiazole ring are crucial for antimicrobial potency. nih.govmdpi.com For example, the presence of specific groups at certain positions can enhance the antibacterial action. nih.gov
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| LLW-018 (27c) |
| D7 |
| BMS-202 |
| BP-897 |
Interference with Microbial Protein and Nucleic Acid Synthesis Pathways
While direct studies on this compound are limited, research on the broader class of benzothiazole and benzoisothiazole derivatives has illuminated potential mechanisms of antimicrobial action centered on the disruption of essential cellular processes. The structural similarity allows for postulation regarding the potential activity of 4-amino substituted derivatives.
The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to interact with and inhibit various cellular targets crucial for microbial survival. mdpi.com These targets frequently include enzymes involved in the synthesis of proteins and nucleic acids.
Inhibition of Nucleic Acid Synthesis:
Several enzymes vital for DNA and RNA synthesis have been identified as targets for benzothiazole-based compounds.
DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition is a proven antibacterial strategy. Certain benzothiazole derivatives have been identified as potent inhibitors of DNA gyrase, thereby halting bacterial proliferation. nih.gov
Dihydropteroate Synthase (DHPS): This enzyme is critical in the folic acid synthesis pathway, which provides precursors for nucleotide synthesis. Inhibition of DHPS by sulfonamide-containing benzothiazole derivatives disrupts the production of DNA and RNA. nih.govnih.gov
Dihydroorotase: As an enzyme in the pyrimidine biosynthesis pathway, dihydroorotase is another target. Some benzothiazole compounds have been shown to suppress its activity, contributing to their antimicrobial effects. mdpi.com
Furthermore, some active benzothiazole derivatives have been observed to induce the leakage of DNA and proteins from fungal spores, suggesting a mechanism that involves compromising cell membrane integrity, which leads to the disruption of internal cellular processes. mdpi.com Studies on certain benzothiazole amides also point towards an intracellular mode of action that may involve direct binding with DNA. rsc.org
However, it is important to note that not all derivatives of the core structure exhibit antimicrobial properties. A study involving Schiff bases derived from benzo[d]isothiazole found them to be devoid of antiviral or antimicrobial activity, although they did display significant cytotoxicity against human cell lines. nih.gov This highlights the critical role that specific substitutions on the benzo[d]isothiazole ring play in determining the compound's biological activity profile.
Chelating Properties and Metal Ion Interactions
The benzo[d]isothiazole scaffold possesses heteroatoms, specifically nitrogen and sulfur, which confer the ability to coordinate with metal ions, acting as a ligand to form stable metal complexes. thieme-connect.com This chelating capability is a significant aspect of its chemical profile, influencing its biological activity and potential applications. The coordination chemistry of the parent isothiazole (B42339) ring and its benzo-fused derivatives has been explored with a variety of transition metals.
The stability of complexes formed with the isothiazole ring has been compared to other 1,2-azoles, with a suggested stability order of pyrazole > isothiazole > isoxazole. thieme-connect.com The enhanced stability of isothiazole complexes over their isoxazole counterparts may be due to the potential for additional π-bond formation between the metal cation and the unoccupied d-orbitals of the sulfur atom. thieme-connect.com
Coordination with metal ions typically occurs through the nitrogen atom of the isothiazole ring, but coordination via the sulfur atom has also been observed, particularly with softer metal ions like cadmium(II) and mercury(II). thieme-connect.com Studies on benzo[d]isothiazole have demonstrated its ability to act as a ligand in complexes with metals such as palladium. thieme-connect.com
Derivatives of the closely related benzothiazole structure have been used to synthesize a wide array of metal complexes, providing a model for the potential interactions of this compound. These studies have produced complexes with diverse geometries, including octahedral, tetrahedral, and square planar configurations, depending on the metal ion and the specific ligand structure. qu.edu.iqdocsdrive.combiointerfaceresearch.com
The table below summarizes findings from studies on metal complexes of ligands containing the benzoisothiazole or benzothiazole core, illustrating the versatility of this heterocyclic system in coordination chemistry.
| Ligand Class | Metal Ions | Proposed Geometry | Reference |
|---|---|---|---|
| Benzo[d]isothiazole | Palladium(II) | Planar | thieme-connect.com |
| Isothiazole | Co(II), Ni(II), Cu(II), Zn(II), Ag(I) | Not Specified | thieme-connect.com |
| Benzothiazole-derived Schiff Base | Co(II), Cu(II) | Octahedral | qu.edu.iq |
| Benzothiazole-derived Schiff Base | Ag(I), Cd(II), Hg(II) | Tetrahedral | qu.edu.iq |
| 2-Thioacetic acid benzothiazole | Cu(II) | Square Planar | docsdrive.com |
| 2-Thioacetic acid benzothiazole | Ni(II), Zn(II), Cd(II), Sn(II) | Tetrahedral | docsdrive.com |
| Benzothiazole-derived Imine Base | Co(III), Ru(III) | Octahedral | biointerfaceresearch.com |
Utility of Benzo D Isothiazol 4 Amine As Chemical Intermediates and for Synthon Development
Benzo[d]isothiazol-4-amine as a Versatile Building Block in Complex Organic Synthesis
Aromatic amines are foundational building blocks in organic synthesis, and this compound, with its primary amino group, is structurally suited for a variety of chemical transformations. The amino group can undergo diazotization, a process that converts it into a diazonium salt. This intermediate is highly versatile and can be subjected to a range of Sandmeyer-type reactions to introduce various substituents onto the aromatic ring.
Furthermore, the amine functionality allows for standard reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. These reactions are fundamental steps in building more complex molecular architectures. For instance, the reaction of aminobenzothiazoles with aldehydes and ketones is a common method for preparing imine derivatives, which can then serve as intermediates for other heterocyclic systems. While specific examples originating from the 4-amino isomer are scarce in the literature, the analogous 2-aminobenzothiazole is widely used in multicomponent reactions to generate fused heterocyclic systems like pyrimido[2,1-b]benzothiazoles. scirp.orgguilan.ac.ir
Precursors for the Construction of Advanced Chemical Structures and Functional Materials
The structural motif of this compound makes it a potential precursor for functional materials, particularly in the realm of azo dyes. Azo dyes, characterized by the -N=N- functional group, are synthesized through the coupling of a diazonium salt with an electron-rich aromatic compound. unb.canih.govjbiochemtech.comcuhk.edu.hk The diazotization of this compound would yield the corresponding diazonium salt, which could then be coupled with phenols, anilines, or other activated aromatic systems to produce a variety of heterocyclic azo dyes. nih.govjbiochemtech.com The color and properties of these dyes would be influenced by the electronic nature of the benzisothiazole ring and the coupling partner. Azo dyes incorporating heterocyclic moieties are of significant interest due to their unique photophysical properties and potential applications in textiles, printing, and as functional materials. nih.govmdpi.com
Table 1: Potential Reactions for Functionalization of this compound
| Reaction Type | Reagents | Potential Product Class |
|---|---|---|
| Diazotization | NaNO₂, HCl | Diazonium Salt |
| Azo Coupling | Diazonium Salt + Phenol/Aniline | Azo Dyes |
| Acylation | Acyl Chloride or Anhydride | Amides |
| Schiff Base Formation | Aldehyde or Ketone | Imines |
This table is based on the general reactivity of aromatic amines and provides a hypothetical framework for the utility of this compound.
Development of Novel Synthetic Reagents Incorporating the Benzisothiazole Moiety
The benzisothiazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. nih.govarkat-usa.org Consequently, derivatives of this compound could be developed into novel synthetic reagents or synthons for drug discovery. The amino group provides a handle for attaching this scaffold to other molecules of interest. For example, by converting the amine to an isothiocyanate or another reactive functional group, the benzisothiazole moiety can be incorporated into larger, more complex structures. This approach is valuable for creating libraries of compounds for high-throughput screening in the search for new therapeutic agents. While many patents exist for various pyrazine (B50134) and other heterocyclic derivatives, specific examples detailing the use of this compound in this context are not prominent. nih.gov
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies for Benzo[d]isothiazol-4-amine and its Derivatives
The synthesis of benzisothiazole derivatives has traditionally relied on methods that can be harsh and environmentally taxing. The future of synthesizing this compound and its analogs lies in the adoption of green and sustainable chemistry principles.
Recent advancements have highlighted several promising avenues:
Electrochemical Synthesis : Electrochemistry is being recognized as a green and sustainable tool in organic synthesis. For instance, an electrochemical dehydrogenative cyclization has been reported for the synthesis of benzo[d]isothiazol-3(2H)-ones from 2-mercaptobenzamides. This method offers an alternative to conventional chemical oxidants, with hydrogen gas being the only byproduct.
Heterogeneous Catalysis : The development of recyclable heterogeneous catalysts presents a significant step towards sustainable synthesis. One such example is a Fe3O4@SiO2@APTES-CSA catalyst used for the efficient synthesis of related heterocyclic compounds in green solvents like PEG-200. Such catalysts can often be recovered and reused multiple times without a significant loss of activity, reducing waste and cost.
Microwave-Assisted Synthesis : Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com This energy-efficient method is being explored for the synthesis of benzothiazole (B30560) derivatives, sometimes in solvent-free conditions, which further enhances its environmental friendliness. mdpi.comnih.gov
Use of Green Solvents and Catalysts : There is a growing trend to replace hazardous solvents with greener alternatives like water or ethanol. mdpi.comresearchgate.net Additionally, the use of inexpensive and environmentally benign catalysts, such as commercial laccase or copper sulfate in aqueous media, is being investigated for the synthesis of benzothiazole derivatives. researchgate.netnih.govmdpi.com
One-Pot Reactions : The development of one-pot, multi-component reactions is another strategy to improve the efficiency and sustainability of synthesis. These methods reduce the number of intermediate purification steps, saving time, solvents, and energy. nih.gov
Table 1: Comparison of Traditional vs. Sustainable Synthetic Methodologies
| Feature | Traditional Methodologies | Emerging Sustainable Methodologies |
|---|---|---|
| Solvents | Often hazardous organic solvents (e.g., toluene, dichloromethane) mdpi.commdpi.com | Green solvents (e.g., water, ethanol, PEG-200) or solvent-free conditions mdpi.comresearchgate.net |
| Catalysts | Often homogeneous, toxic, or precious metal catalysts nih.gov | Recyclable heterogeneous catalysts, biocatalysts (e.g., laccase), inexpensive metal catalysts nih.govmdpi.com |
| Energy Source | Conventional heating (reflux) mdpi.com | Microwave irradiation, ultrasonic irradiation, electrochemistry mdpi.comresearchgate.net |
| Reaction Time | Often prolonged researchgate.net | Significantly shorter mdpi.commdpi.com |
| Waste Generation | Higher due to multi-step processes and use of stoichiometric reagents | Minimized through one-pot reactions and catalytic processes nih.gov |
Advanced Computational Design and Optimization of Benzisothiazole Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of drug candidates. For benzisothiazole derivatives, these in silico methods are crucial for predicting biological activity, understanding structure-activity relationships (SAR), and identifying promising new compounds before their synthesis.
Key computational approaches being applied include:
Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a target protein. It is widely used to understand the binding modes of benzothiazole derivatives with their biological targets, such as enzymes and receptors. mdpi.com For example, docking studies have been used to investigate the interactions of benzothiazole derivatives with the active sites of enzymes like dihydroorotase and p56lck. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) : QSAR models correlate the chemical structure of a series of compounds with their biological activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide insights into the structural features that are important for activity, guiding the design of more potent analogs. thepharmajournal.com
Pharmacophore Modeling : This approach identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. Pharmacophore models can be used as queries to screen large chemical databases for new compounds with the desired activity. thepharmajournal.com
In Silico ADMET Screening : The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery to avoid late-stage failures. Computational tools are used to predict properties like oral bioavailability and potential toxicity of newly designed benzisothiazole derivatives. nih.govnih.gov
Table 2: Key Computational Techniques in Benzisothiazole Drug Design
| Technique | Application | Example from Research |
|---|---|---|
| Molecular Docking | Predicts ligand-protein binding interactions. | Identifying key residues for the binding of benzothiazole derivatives to the p56lck enzyme. mdpi.com |
| 3D-QSAR | Elucidates the relationship between 3D molecular properties and biological activity. | Developing models to understand the structural requirements for p56lck inhibitory activity of benzothiazoles. thepharmajournal.com |
| Pharmacophore Modeling | Identifies essential structural features for biological activity and screens for new hits. | Creating a pharmacophore hypothesis for benzothiazole derivatives as p56lck inhibitors. thepharmajournal.com |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to study the stability of ligand-protein complexes. | Assessing the stability of benzothiazole-thiazole hybrids bound to the p56lck enzyme. mdpi.com |
Unexplored Biological Target Identification and Mechanistic Elucidation of Action
While benzisothiazole derivatives have been investigated for a range of biological activities, there remains a vast potential for identifying novel therapeutic targets and for a deeper understanding of their mechanisms of action.
Future research in this area is likely to focus on:
Multi-Target-Directed Ligands (MTDLs) : For complex multifactorial diseases like Alzheimer's, a single-target approach may be insufficient. The development of MTDLs, which can interact with multiple relevant biological targets, is a promising strategy. Benzothiazole derivatives are being explored as scaffolds for MTDLs targeting enzymes like acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B, as well as the histamine H3 receptor.
Novel Enzyme Inhibition : Beyond well-established targets, there is an opportunity to explore the inhibitory potential of this compound derivatives against other enzymes implicated in disease. For example, some 1,2-benzisothiazole derivatives have been identified as inhibitors of carbonic anhydrase isoform IX, a target relevant to cancer therapy. mdpi.com
Mechanism of Action Studies : A deeper understanding of how these compounds exert their biological effects at a molecular level is crucial. For the antimicrobial activity of some 1,2-benzisothiazolin-3-ones, it is suggested that they may target cellular thiol groups, thereby inhibiting essential metabolic processes like active transport and glucose oxidation in bacteria. thepharmajournal.com Further studies are needed to elucidate the precise molecular interactions and downstream effects for various biological activities.
Exploring New Therapeutic Areas : The structural versatility of the benzisothiazole scaffold allows for its application in a wide array of therapeutic areas. While research has focused on areas like cancer, infectious diseases, and neurodegenerative disorders, there is potential to explore their utility in other conditions.
Interdisciplinary Research Integrating Synthetic Chemistry, Computational Biology, and Biophysical Studies
The future of drug discovery with this compound and its derivatives will heavily rely on an integrated, interdisciplinary approach. The synergy between synthetic chemistry, computational biology, and biophysical studies can significantly accelerate the drug development process.
This integrated approach involves a cyclical process:
Computational Design : Computational biologists can use techniques like molecular docking and pharmacophore modeling to design novel derivatives of this compound with predicted high affinity for a specific biological target.
Chemical Synthesis : Synthetic chemists then synthesize the most promising computationally designed compounds, often employing the novel and sustainable methodologies discussed earlier.
Biological and Biophysical Evaluation : The synthesized compounds are then evaluated for their biological activity through in vitro and in vivo assays. Biophysical techniques can be used to confirm the direct binding of the compounds to their target and to characterize the thermodynamics and kinetics of the interaction.
Iterative Optimization : The experimental results are then fed back to the computational biologists to refine their models, leading to the design of the next generation of compounds with improved properties.
This interdisciplinary workflow allows for a more efficient and targeted approach to drug discovery, reducing the time and cost associated with bringing a new drug to the market. The integration of these fields is evident in recent studies where newly synthesized benzothiazole derivatives were evaluated through both biological assays and computational docking to understand their mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
